1-Hydroxypropane-2-sulfonamide

Description

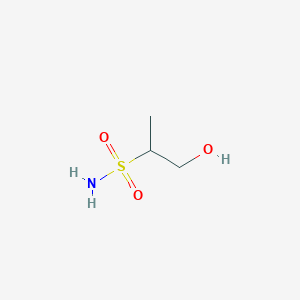

1-Hydroxypropane-2-sulfonamide is a sulfonamide derivative characterized by a hydroxyl group (-OH) at the 1-position and a sulfonamide group (-SO₂NH₂) at the 2-position of a propane backbone. This compound is primarily utilized as a specialized building block in organic synthesis, particularly in pharmaceutical and agrochemical research. It is commercially available at high purity (e.g., 50 mg for €645.00 and 500 mg for €1,809.00) through suppliers like CymitQuimica, indicating its niche applications and high value in synthetic chemistry . Limited public data on its specific biological or industrial roles suggest it may serve as an intermediate in synthesizing more complex sulfonamide-based molecules.

Propriétés

IUPAC Name |

1-hydroxypropane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c1-3(2-5)8(4,6)7/h3,5H,2H2,1H3,(H2,4,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVBTOYEOSZCEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493291-66-9 | |

| Record name | 1-hydroxypropane-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Hydroxypropane-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine under oxidative conditions, leading to the formation of the sulfonamide bond . Common reagents used in this synthesis include hydrogen peroxide and sulfur dioxide, which facilitate the formation of the sulfonamide group.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of sulfonyl chlorides as intermediates. The sulfonyl chloride is reacted with an amine to produce the desired sulfonamide. This method is advantageous due to its high yield and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Hydroxypropane-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or alcohols are used under mild conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfonic acids.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 1-Hydroxypropane-2-sulfonamide can be categorized into several key areas:

Chemistry

- Building Block : It serves as a chiral building block in the synthesis of more complex organosulfur compounds. Its unique structural features allow it to be utilized in developing enantioselective catalysts and ligands.

- Synthesis of Specialty Chemicals : The compound is used as an intermediate in the production of various specialty chemicals, including dyes and pigments.

Biology

- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further exploration in antibiotic development .

- Enzyme Inhibition Studies : The compound is studied for its potential as an enzyme inhibitor, particularly in the context of drug development aimed at treating infections caused by resistant strains of bacteria.

Medicine

- Therapeutic Potential : Ongoing research is focused on evaluating its efficacy as a therapeutic agent against various bacterial infections. Its mechanism of action aligns with known sulfonamides that have been effective in clinical settings.

- Combination Therapies : this compound may also be explored for use in combination therapies with other antibiotics to enhance treatment efficacy against resistant bacterial strains .

Industry

- Polymer Production : The compound finds applications in the production of polymers and other industrial chemicals, leveraging its chemical reactivity for various industrial processes.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. For instance, laboratory experiments indicated that certain sulfonamides showed superior activity against MRSA isolates compared to traditional antibiotics like oxacillin. Additionally, its potential synergistic effects when combined with other antibiotics are being investigated to improve treatment outcomes for infections caused by multi-drug resistant organisms .

Mécanisme D'action

The mechanism of action of 1-hydroxypropane-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of enzymes such as dihydropteroate synthetase, which is involved in folic acid synthesis. This inhibition disrupts the production of folic acid, leading to the antibacterial effects observed with sulfonamide compounds .

Comparaison Avec Des Composés Similaires

Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

1-Hydroxypropane-2-sulfonamide

1-Hydroxymethyl-1-methylethanaminium Chloride

- Structure : A quaternary ammonium chloride with hydroxymethyl and methyl groups.

- Uses: Intermediate in synthesizing 2-amino-2-methylpropylsulfate and related amines .

Data Table: Key Properties and Commercial Details

| Compound | CAS No. | Molecular Formula | Key Functional Groups | Price (50 mg) | Supplier | Hazard Classification |

|---|---|---|---|---|---|---|

| This compound | Not provided | C₃H₉NO₃S | -OH, -SO₂NH₂ | €645.00 | CymitQuimica | Unknown |

| Sodium 2-methylprop-2-ene-1-sulphonate | 1561-92-8 | C₄H₅NaO₃S | -SO₃⁻, alkene | Not listed | Chemos GmbH & Co. KG | Non-hazardous |

Activité Biologique

1-Hydroxypropane-2-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Overview of Sulfonamides

Sulfonamides are a class of compounds that have historically been utilized as antimicrobial agents. They exert their effects primarily through the competitive inhibition of bacterial folate synthesis, which is crucial for nucleic acid production. This mechanism allows sulfonamides to inhibit the growth of bacteria without directly killing them, making them bacteriostatic rather than bactericidal .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. In studies involving clinical isolates of Staphylococcus aureus, it was observed that certain sulfonamide derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 32 to 512 µg/mL .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | 32 | MRSA |

| N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | 64 | MSSA |

| This compound | 128 | E. coli |

The data indicates that modifications in the sulfonamide structure can enhance or diminish their antimicrobial efficacy. For instance, the introduction of electron-withdrawing groups significantly increased activity against resistant strains .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of sulfonamide derivatives, including this compound. A study focused on saccharide-modified sulfonamides demonstrated that these compounds could inhibit carbonic anhydrase (CA) isoforms associated with tumor progression, particularly CA IX and XII, which are overexpressed in various cancers .

Table 2: Inhibitory Activity Against Carbonic Anhydrase Isoforms

| Compound Name | CA IX Inhibition (nM) | CA XII Inhibition (nM) |

|---|---|---|

| Compound 16a | 51.6 | 60.3 |

| Compound 16b | 75.4 | 80.5 |

| This compound | Not Specified | Not Specified |

The study indicated that these compounds could reduce cell viability in cancer cell lines under hypoxic conditions, which is often a characteristic of solid tumors . The effectiveness of these compounds suggests potential for further development as anticancer agents.

Case Studies and Research Findings

Several studies have documented the biological activity of sulfonamides in clinical settings:

- Antimicrobial Efficacy Against Resistant Strains : A study reported that certain sulfonamide derivatives outperformed traditional antibiotics like oxacillin against MRSA isolates, highlighting their potential as alternatives in treating resistant infections .

- Inhibition of Tumor Growth : Research involving saccharide-modified sulfonamides showed significant inhibition of tumor cell migration and viability in vitro, particularly in human osteosarcoma and colon cancer cell lines .

- Mechanistic Insights : The mechanism by which sulfonamides exert their effects includes modulation of metabolic pathways essential for bacterial survival and tumor growth, emphasizing their dual role in antimicrobial and anticancer applications .

Q & A

Basic Research: Experimental Design for Synthesis Optimization

Q: What experimental parameters should be prioritized when optimizing the synthesis of 1-Hydroxypropane-2-sulfonamide to maximize yield and purity? A: Focus on:

- Reaction temperature : Elevated temperatures (70–90°C) often improve sulfonation efficiency but may increase side reactions .

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) versus basic conditions (e.g., NaHCO₃) influence reaction pathways .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Purification methods : Column chromatography or recrystallization to isolate the target compound.

Table 1: Example Reaction Conditions from Analogous Sulfonamides

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Temperature (°C) | 80 | 60 |

| Catalyst | H₂SO₄ | NaHCO₃ |

| Yield (%) | 72 | 58 |

| Reference: Synthesis protocols for structurally related sulfonamides . |

Basic Research: Analytical Characterization Techniques

Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound? A:

- ¹H/¹³C NMR : Confirm molecular structure via chemical shifts (e.g., sulfonamide protons at δ 3.1–3.5 ppm) .

- HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 184) .

- FT-IR : Identify functional groups (S=O stretching at 1150–1250 cm⁻¹) .

- Elemental analysis : Validate stoichiometry (C, H, N, S percentages) .

Advanced Research: Structure-Activity Relationship (SAR) Analysis

Q: How can researchers systematically investigate the biological activity of this compound derivatives? A:

- Synthetic modification : Introduce substituents (e.g., alkyl groups, halogens) at the hydroxy or sulfonamide positions .

- In vitro assays : Test enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity .

- Computational modeling : Use DFT calculations to predict electronic effects on reactivity .

Table 2: Example SAR Data for Sulfonamide Analogs

| Derivative | Substituent | IC₅₀ (μM) |

|---|---|---|

| Parent compound | –OH | 12.3 |

| Methyl derivative | –OCH₃ | 8.7 |

| Chloro derivative | –Cl | 5.2 |

Advanced Research: Resolving Data Contradictions

Q: How should researchers address conflicting results in stability or bioactivity studies of this compound? A:

- Replicate experiments : Ensure consistency in pH, temperature, and solvent systems .

- Cross-validate methods : Compare HPLC, LC-MS, and enzymatic assay results .

- Contextualize conditions : Note differences in cell lines or buffer compositions between studies .

Example: Discrepancies in thermal stability may arise from varying humidity levels during testing .

Advanced Research: Literature Review Strategies

Q: What systematic approaches ensure comprehensive literature reviews for sulfonamide-class compounds? A:

- Keyword combinations : Use "sulfonamide derivatives," "synthetic pathways," and "biological activity" in databases like PubMed and SciFinder .

- Class-based searches : Include broader terms (e.g., "organosulfur compounds") to identify mechanistic parallels .

- Supplemental searches : Screen patents and conference abstracts for unpublished data .

Advanced Research: Toxicological Study Design

Q: What in vitro and in vivo models are suitable for preliminary toxicity profiling of this compound? A:

- In vitro : HepG2 cells for hepatotoxicity; Ames test for mutagenicity .

- In vivo : Rodent models (e.g., LD₅₀ determination) with dose ranges extrapolated from analogous compounds .

- Class-based extrapolation : Compare toxicity thresholds of structurally similar sulfonamides .

Method Development: Stability Testing

Q: How can researchers design accelerated stability studies for this compound under varying storage conditions? A:

- Stress conditions : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light .

- Analytical endpoints : Monitor degradation via HPLC peak area reduction over time .

- Kinetic modeling : Calculate shelf life using Arrhenius equations .

Method Development: Analytical Validation

Q: What validation parameters are critical for quantifying this compound in biological matrices? A:

- Linearity : R² ≥ 0.99 across 1–100 μg/mL .

- LOD/LOQ : ≤0.1 μg/mL and ≤0.3 μg/mL, respectively .

- Recovery : 85–115% in spiked plasma samples .

Translational Research: Biological Mechanism Exploration

Q: What experimental strategies can elucidate the mechanism of action of this compound in enzyme inhibition? A:

- Kinetic assays : Measure Kᵢ values under varying substrate concentrations .

- Docking simulations : Use AutoDock Vina to predict binding interactions with target enzymes .

- Competitive inhibition tests : Compare activity with/without co-administered substrates .

Interdisciplinary Research: Integrating Computational and Experimental Data

Q: How can molecular dynamics (MD) simulations guide the design of this compound derivatives with improved solubility? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.